7-氯-2-氧代庚酸

描述

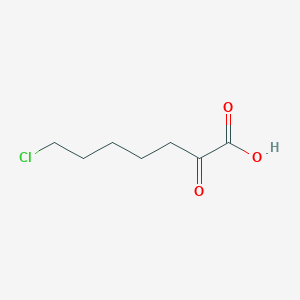

7-Chloro-2-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 . It has a molecular weight of 178.61 . It is used in the synthesis of various pharmaceuticals and has industrial applications .

Synthesis Analysis

The synthesis of 7-Chloro-2-oxoheptanoic acid involves a Grignard reaction on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution . This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of ethyl 7-chloro-2-oxoheptanoate . A subsequent condensation reaction and hydrolysis reaction on the crude product and a purifying agent of a hydrazine compound, and rectification, yields ethyl 7-chloro-2-oxoheptanoate .Molecular Structure Analysis

The molecular structure of 7-Chloro-2-oxoheptanoic acid consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis

The preparation of 7-Chloro-2-oxoheptanoic acid involves a Grignard reaction, followed by condensation and hydrolysis reactions .Physical And Chemical Properties Analysis

7-Chloro-2-oxoheptanoic acid has a boiling point of 277.7ºC at 760 mmHg and a density of 1.213g/cm3 .科学研究应用

合成和中间体应用

7-氧代庚酸甲酯的合成:与 7-氯-2-氧代庚酸密切相关的 7-氧代庚酸甲酯已用于合成 2-(6-甲氧羰基己基)-环戊-2-烯-1-酮,这是制备前列腺素的关键中间体 (Ballini 和 Petrini,1984 年)。

5-氧代庚酸乙酯的制备:另一种类似的化合物 5-氧代庚酸乙酯在各种合成程序中用作前体,表明 7-氯-2-氧代庚酸在类似应用中具有潜在作用 (Chattopadhyay、Banerjee 和 Sarma,1979 年)。

稳定性和分解分析:与 7-氯-2-氧代庚酸在结构上相关的化合物 2-[4-[(7-氯-2-喹喔啉基)氧基]苯氧基]丙酸的稳定性和分解性已经过分析,表明在相关化合物的稳定性研究中具有潜在的研究应用 (Cheung 等人,2000 年)。

气相色谱监测:使用气相色谱监测了从环庚酮制备 7-氧代庚酸甲酯,表明在涉及 7-氯-2-氧代庚酸的合成过程中使用分析技术 (Wakharkar 等人,1994 年)。

7-氧代庚酸甲酯或乙酯的合成:一种改进的方法,用于合成与 7-氯-2-氧代庚酸相似的化合物 7-氧代庚酸乙酯或甲酯,突出了相关化合物的合成方法的进展 (Ballini、Marcantoni 和 Petrini,1991 年)。

质谱表征:使用质谱法对单羧酸(如 6-氧代庚酸)进行了表征,表明可以将该方法应用于 7-氯-2-氧代庚酸以进行详细的分子分析 (Kanawati 等人,2007 年)。

7-氯-2-氧代庚酸乙酯的合成:对西司他丁的中间体 7-氯-2-氧代庚酸乙酯的直接研究,在结构上与 7-氯-2-氧代庚酸相似,证明了该化合物在药物合成中的用途 (陈新志,2006 年)。

西司他丁合成技术:一种涉及 7-氯-2-氧代庚酸的合成西司他丁(一种抗生素)的技术展示了该化合物在药物合成中的潜力 (周彩荣,2007 年)。

氧化催化研究:相关化合物在钒含量杂多阴离子的催化下被双氧气氧化,表明 7-氯-2-氧代庚酸可能的催化应用 (Atlamsani、Brégeault 和 Ziyad,1993 年)。

亲核酰化研究:使用二钠四羰基合铁酸盐对 7-氧代庚酸甲酯等化合物进行亲核酰化的研究表明了操纵 7-氯-2-氧代庚酸的潜在方法 (Finke 和 Sorrell,2003 年)。

作用机制

Target of Action

7-Chloro-2-oxoheptanoic acid is a key starting material in the synthesis of Cilastatin , a drug developed by Merck . Cilastatin is a renal dehydropeptidase inhibitor .

Mode of Action

Cilastatin inhibits the human enzyme dehydropeptidase-1, which is found in the kidneys and is responsible for degrading certain antibiotics such as imipenem . By inhibiting this enzyme, Cilastatin protects imipenem from degradation, thereby enhancing its antibacterial activity.

Pharmacokinetics

Cilastatin is known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Cilastatin is known to enhance the antibacterial activity of certain antibiotics by protecting them from renal degradation .

属性

IUPAC Name |

7-chloro-2-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-5-3-1-2-4-6(9)7(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUYOWJXXHLBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(=O)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641301 | |

| Record name | 7-Chloro-2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-oxoheptanoic acid | |

CAS RN |

874886-74-5 | |

| Record name | 7-Chloro-2-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)

![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-dibutyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B1604247.png)

![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)